molecular formula C17H23BN2O3 B13930669 2-(Methoxymethyl)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

2-(Methoxymethyl)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No.: B13930669
M. Wt: 314.2 g/mol
InChI Key: LKISOLAMBRVZOM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is an organic compound that features a quinoxaline core substituted with a methoxymethyl group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

    Boronic Ester Formation: The boronic ester group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or ester precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a methoxycarbonyl group.

    Reduction: The quinoxaline core can be reduced to form a tetrahydroquinoxaline derivative.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.

Major Products Formed

    Oxidation: Methoxycarbonyl derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the coupling partner.

Scientific Research Applications

2-(Methoxymethyl)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline depends on its specific application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-(Methoxymethyl)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is unique due to its combination of a quinoxaline core with a boronic ester group, which imparts distinct reactivity and potential applications in various fields. The presence of the methoxymethyl group further enhances its versatility in synthetic and medicinal chemistry.

Properties

Molecular Formula

C17H23BN2O3

Molecular Weight

314.2 g/mol

IUPAC Name

2-(methoxymethyl)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

InChI

InChI=1S/C17H23BN2O3/c1-11-7-13(18-22-16(2,3)17(4,5)23-18)15-14(8-11)20-12(9-19-15)10-21-6/h7-9H,10H2,1-6H3

InChI Key

LKISOLAMBRVZOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NC(=CN=C23)COC)C

Origin of Product

United States

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